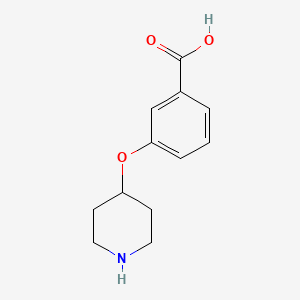
3-(4-Piperidinyloxy)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Piperidinyloxy)-benzoic acid: is an organic compound that features a benzoic acid moiety substituted with a piperidinyloxy group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Piperidinyloxy)-benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 4-piperidinol in the presence of a suitable dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the ester linkage between the benzoic acid and the piperidinyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 3-(4-Piperidinyloxy)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The piperidinyloxy group can be oxidized to form corresponding N-oxides.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed:
Oxidation: N-oxides of the piperidinyloxy group.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry: 3-(4-Piperidinyloxy)-benzoic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its piperidinyloxy group is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter receptors is of particular interest.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of 3-(4-Piperidinyloxy)-benzoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidinyloxy group can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
3-(4-Piperidinyl)-benzoic acid: Lacks the oxygen atom in the piperidinyloxy group, resulting in different reactivity and biological activity.
4-(4-Piperidinyloxy)-benzoic acid: The piperidinyloxy group is attached at the fourth position of the benzoic acid, leading to different steric and electronic properties.
3-(4-Morpholinyl)-benzoic acid: Contains a morpholine ring instead of a piperidine ring, affecting its chemical and biological behavior.
Uniqueness: 3-(4-Piperidinyloxy)-benzoic acid is unique due to the presence of the piperidinyloxy group, which imparts specific reactivity and interaction capabilities. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-piperidin-4-yloxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-2-1-3-11(8-9)16-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCCNHLBHGBVBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

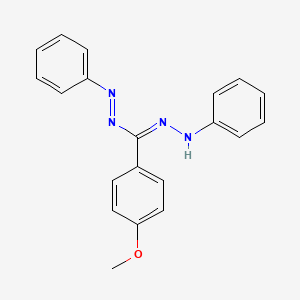
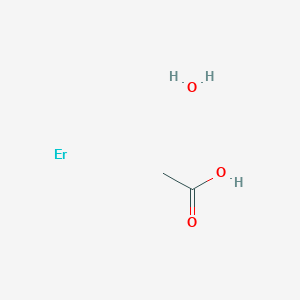
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)
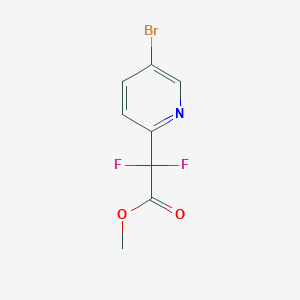
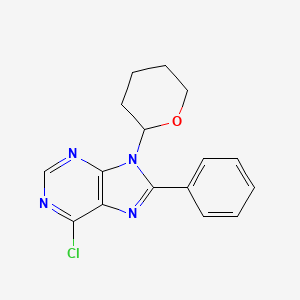
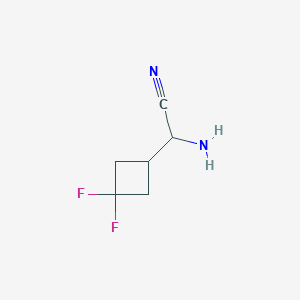
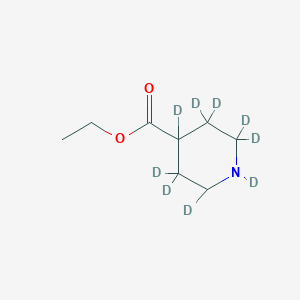
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
